molecular formula C28H51N9O8 B12524042 L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651357-12-9

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12524042
CAS No.: 651357-12-9
M. Wt: 641.8 g/mol
InChI Key: SEWMYIAKWKLLED-BPSSIEEOSA-N
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Description

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of six amino acids: L-alanine, L-isoleucine, L-proline, L-valine, L-serine, and L-ornithine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers are commonly used to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at reactive side chains, such as the amino group of ornithine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate signaling pathways, enzyme activity, or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-lysine: A peptide with lysine instead of ornithine.

    L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-L-arginine: A peptide with arginine instead of ornithine.

Uniqueness

L-Alanyl-L-isoleucyl-L-prolyl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the peptide’s chemical properties, biological activity, and interactions with molecular targets.

Properties

CAS No.

651357-12-9

Molecular Formula

C28H51N9O8

Molecular Weight

641.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H51N9O8/c1-6-15(4)21(36-22(39)16(5)29)26(43)37-12-8-10-19(37)24(41)35-20(14(2)3)25(42)34-18(13-38)23(40)33-17(27(44)45)9-7-11-32-28(30)31/h14-21,38H,6-13,29H2,1-5H3,(H,33,40)(H,34,42)(H,35,41)(H,36,39)(H,44,45)(H4,30,31,32)/t15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

SEWMYIAKWKLLED-BPSSIEEOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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